1-(2-Chlorophenyl)-3-hexylurea
Description
1-(2-Chlorophenyl)-3-hexylurea is a substituted urea derivative characterized by a 2-chlorophenyl group attached to one nitrogen atom and a hexyl chain (C₆H₁₃) on the adjacent nitrogen. This compound belongs to the phenylurea family, which is notable for applications in agrochemicals and medicinal chemistry due to their hydrogen-bonding capabilities and structural versatility .
Properties
Molecular Formula |
C13H19ClN2O |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-hexylurea |
InChI |
InChI=1S/C13H19ClN2O/c1-2-3-4-7-10-15-13(17)16-12-9-6-5-8-11(12)14/h5-6,8-9H,2-4,7,10H2,1H3,(H2,15,16,17) |
InChI Key |
YMZPGQYGGJYSLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-hexylurea typically involves the reaction of 2-chloroaniline with hexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows: [ \text{2-chloroaniline} + \text{hexyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated to the desired temperature. The use of solvents such as toluene or dichloromethane can aid in the dissolution of reactants and improve the reaction yield. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-hexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of urea derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-hexylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with 1-(2-Chlorophenyl)-3-cycloheptylurea
Structural and Crystallographic Differences
- Core Structure : Both compounds share the 2-chlorophenylurea backbone. However, the hexyl chain in the target compound is a linear alkyl group, whereas the cycloheptyl substituent in 1-(2-chlorophenyl)-3-cycloheptylurea forms a seven-membered ring .
- Hydrogen Bonding : The cycloheptyl derivative forms a three-dimensional hydrogen-bonded network via N–H⋯O interactions (N2–H2⋯O1 and N1–H1⋯O1), stabilizing its crystal lattice. The cycloheptyl ring adopts a chair conformation, contributing to planar stacking along the a-axis . In contrast, the hexyl chain’s flexibility may reduce directional hydrogen bonding, leading to less predictable packing modes.
- Crystallographic Data: Parameter 1-(2-Chlorophenyl)-3-cycloheptylurea 1-(2-Chlorophenyl)-3-hexylurea (Inferred) Space group P2₁2₁2₁ (orthorhombic) Not reported Unit cell volume (ų) 1375.33 — Hydrogen bond motifs Layered N–H⋯O networks Likely weaker/less ordered
Comparison with 1-(2-Chlorophenyl)-3-cyclohexylurea
Molecular and Physical Properties
- Molecular Formula : C₁₃H₁₇ClN₂O (cyclohexyl) vs. C₁₂H₁₆ClN₂O (hexyl) .
- Mass Differences: Cyclohexyl variant: Average mass = 252.742 g/mol; Monoisotopic mass = 252.102941 g/mol . Hexyl variant: Theoretical average mass = 256.775 g/mol (C₁₂H₁₆ClN₂O).
- Substituent Effects : The cyclohexyl group introduces rigidity and a defined chair conformation, whereas the hexyl chain enhances lipophilicity and may improve membrane permeability in biological systems.
Hydrogen Bonding and Solubility
The cyclohexyl derivative’s rigid structure likely promotes stronger intermolecular interactions compared to the flexible hexyl chain. This could result in higher melting points and lower solubility in polar solvents for the cyclohexyl analog .
Comparison with 1,1-Diphenyl-3-hexylurea
Structural Contrasts
- Aromatic vs. Chlorinated Aromatic : 1,1-diphenyl-3-hexylurea lacks the electron-withdrawing chlorine atom, reducing its electrophilic character compared to this compound .
- Biological Implications : The 2-chlorophenyl group may enhance herbicidal or antimicrobial activity by mimicking natural substrates, as seen in phenylurea herbicides like diuron .
Comparison with Other Phenylurea Derivatives
Functional Group Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
